![molecular formula C11H10N2O2S B2654027 3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid CAS No. 878466-06-9](/img/structure/B2654027.png)
3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid
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Overview
Description
Pyridine derivatives, such as the one you mentioned, are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . They are often used as building blocks in organic synthesis due to their chemical stability and reactivity .
Synthesis Analysis
While specific synthesis methods for “3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid” are not available, pyridine derivatives are often synthesized through multi-component reactions . For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques . The InChI code provides a standard way to encode the molecular structure in a text string .Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions. For example, pyridine-2-carboxylic acid has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the molecular weight of a similar compound, “this compound”, is 234.28 .Scientific Research Applications
Chemical Synthesis and Applications
3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid and its derivatives have been explored for various applications in scientific research, primarily focusing on their chemical properties, synthetic applications, and potential for creating novel compounds with specific functions.
Chemical Properties and Synthesis : This compound belongs to a class of substances that exhibit a high degree of reactivity due to their functional groups, enabling them to participate in various chemical reactions. For instance, substituted pyridine methyl esters, which share a common structural motif with the compound , have been found to exhibit insecticidal activity. This underscores the potential of such compounds in developing new insecticides or similar agents (Napoleão Nepomuceno et al., 2007).
Crystal Structure and Molecular Interactions : Studies on related compounds, such as pyridine-2-(3′-mercaptopropanoic acid)-N ‐oxide, have contributed to our understanding of molecular interactions and crystal packing, which are crucial for designing materials with desired physical and chemical properties. The research highlights the importance of strong C–H···O interactions and O–H···O hydrogen bonding in forming stable crystal structures (R. Ramasubramanian et al., 2007).
Applications in Material Science : The compound's derivatives have found applications in material science, such as in the development of green-emitting iridium(III) complexes for potential use in light-emitting devices. These complexes, featuring substituents like sulfanyl or sulfone groups, showcase the versatility of pyridine-based compounds in tuning the photophysical properties of materials (E. Constable et al., 2014).
Pharmacological Potential : While excluding direct applications related to drug use and dosage, it's worth noting that the structural framework of such compounds offers a foundation for the development of pharmacologically active agents. For example, modifications of the core structure have led to compounds with dual activities, such as calcium channel blocking and positive inotropic effects, demonstrating the potential of these molecules in therapeutic applications (I. Sircar et al., 1991).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules to exert its effect. While the specific mechanism of action for “3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid” is not available, pyridine derivatives are known to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-10-8(5-12)7(11(14)15)4-9(13-10)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFRSQOPUQMYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
878466-06-9 |
Source
|
Record name | 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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